molecular formula C11H19N3O5S B11303800 2,4-dihydroxy-6-methyl-N-[3-(propan-2-yloxy)propyl]pyrimidine-5-sulfonamide

2,4-dihydroxy-6-methyl-N-[3-(propan-2-yloxy)propyl]pyrimidine-5-sulfonamide

Cat. No.: B11303800
M. Wt: 305.35 g/mol
InChI Key: ILJVOOHRRYQRHV-UHFFFAOYSA-N
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Description

2-hydroxy-4-methyl-6-oxo-N-[3-(propan-2-yloxy)propyl]-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonamide group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-methyl-6-oxo-N-[3-(propan-2-yloxy)propyl]-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitable aldehyde with a sulfonamide derivative, followed by cyclization to form the pyrimidine ring. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-methyl-6-oxo-N-[3-(propan-2-yloxy)propyl]-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-hydroxy-4-methyl-6-oxo-N-[3-(propan-2-yloxy)propyl]-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-methyl-6-oxo-N-[3-(propan-2-yloxy)propyl]-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. Additionally, the compound’s ability to form hydrogen bonds and interact with various biomolecules contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide: Lacks the propyl group, leading to different chemical properties.

    4-hydroxy-2-quinolones: Similar in structure but with a quinolone ring instead of a pyrimidine ring.

    N-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone: Contains a pyridone ring and different functional groups

Uniqueness

2-hydroxy-4-methyl-6-oxo-N-[3-(propan-2-yloxy)propyl]-1,6-dihydropyrimidine-5-sulfonamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H19N3O5S

Molecular Weight

305.35 g/mol

IUPAC Name

6-methyl-2,4-dioxo-N-(3-propan-2-yloxypropyl)-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C11H19N3O5S/c1-7(2)19-6-4-5-12-20(17,18)9-8(3)13-11(16)14-10(9)15/h7,12H,4-6H2,1-3H3,(H2,13,14,15,16)

InChI Key

ILJVOOHRRYQRHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCCCOC(C)C

Origin of Product

United States

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